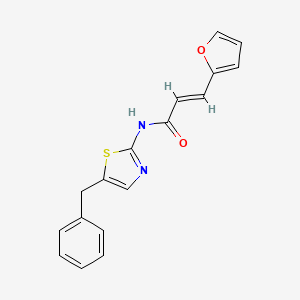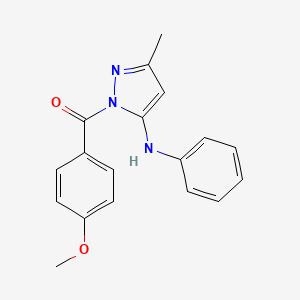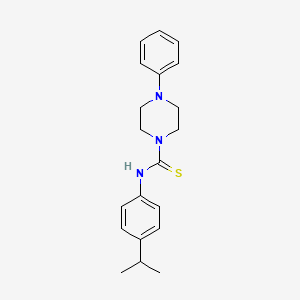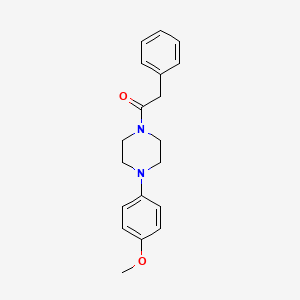
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent psychedelic drug that is known for its hallucinogenic effects. This compound has gained popularity in recent years due to its potent effects on the human body.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is able to induce hallucinations and alter the perception of reality.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide are similar to those of other psychedelic drugs. This compound is known to induce hallucinations, alter the perception of reality, and produce a sense of euphoria. Other effects include increased heart rate, elevated blood pressure, and dilated pupils. The effects of this compound typically last between 6-10 hours.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, its ability to induce hallucinations makes it a useful tool for studying the brain and its perception of reality. However, one limitation is its potential for toxicity, which can make it difficult to use in experiments involving living organisms.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of research is its potential therapeutic applications in the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, more research is needed to determine the potential long-term effects of this compound on the human body.
In conclusion, N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a potent psychedelic drug that has gained popularity in recent years. While it has potential therapeutic applications, it also has limitations and potential toxicity that need to be considered. Further research is needed to fully understand the effects of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that is typically synthesized from 2C-B, a known psychedelic drug. The synthesis process involves the addition of a 2-methoxyphenyl group to the 4-bromo-2,5-dimethoxyphenethylamine molecule. This reaction is typically carried out using a palladium-catalyzed coupling reaction. Once the compound is synthesized, it is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and PTSD. Additionally, it has been studied for its potential use in the treatment of addiction to other drugs such as opioids and cocaine.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-8-9-15-13(10-11)12(2)17(22-15)18(20)19-14-6-4-5-7-16(14)21-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOJBCIKVXXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6081420 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)

